Cas no 2171189-34-5 ((2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamido-3-hydroxypropanoic acid)

(2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamido-3-hydroxypropanoic acid structure
2171189-34-5 structure
Product Name:(2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamido-3-hydroxypropanoic acid
CAS No:2171189-34-5
MF:C23H26N2O6
MW:426.462346553802
CID:5993036
PubChem ID:165538381
Update Time:2025-07-21

(2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamido-3-hydroxypropanoic acid Chemical and Physical Properties

Names and Identifiers

    • (2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamido-3-hydroxypropanoic acid
    • 2171189-34-5
    • EN300-1502512
    • (2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylpropanamido]-3-hydroxypropanoic acid
    • Inchi: 1S/C23H26N2O6/c1-23(2,21(29)25-19(11-26)20(27)28)13-24-22(30)31-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19,26H,11-13H2,1-2H3,(H,24,30)(H,25,29)(H,27,28)/t19-/m1/s1
    • InChI Key: WLDBQANGXXLXCO-LJQANCHMSA-N
    • SMILES: O(C(NCC(C(N[C@@H](C(=O)O)CO)=O)(C)C)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 426.17908655g/mol
  • Monoisotopic Mass: 426.17908655g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 9
  • Complexity: 645
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 125Ų

(2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamido-3-hydroxypropanoic acid Pricemore >>

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(2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamido-3-hydroxypropanoic acid Related Literature

Additional information on (2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamido-3-hydroxypropanoic acid

Recent Advances in the Study of (2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamido-3-hydroxypropanoic acid and Related Compounds

The compound (2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamido-3-hydroxypropanoic acid, along with its related chemical entity 2171189-34-5, has recently garnered significant attention in the field of chemical biology and pharmaceutical research. These molecules are of particular interest due to their potential applications in peptide synthesis, drug development, and targeted therapy. This research brief aims to summarize the latest findings and advancements related to these compounds, providing a comprehensive overview of their chemical properties, biological activities, and therapeutic potentials.

Recent studies have highlighted the role of (2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamido-3-hydroxypropanoic acid as a key intermediate in the synthesis of complex peptides and peptidomimetics. The compound's unique structural features, including the fluorenylmethoxycarbonyl (Fmoc) protecting group and the hydroxypropanoic acid moiety, make it an invaluable tool in solid-phase peptide synthesis (SPPS). Researchers have demonstrated its efficacy in facilitating the assembly of peptide chains with high yield and purity, thereby advancing the development of novel peptide-based therapeutics.

In addition to its synthetic utility, the biological activity of 2171189-34-5 has been investigated in several preclinical studies. Preliminary data suggest that this compound exhibits promising pharmacological properties, including anti-inflammatory and anti-cancer effects. Mechanistic studies have revealed that 2171189-34-5 modulates key signaling pathways involved in cell proliferation and apoptosis, making it a potential candidate for further drug development. These findings underscore the compound's versatility and its potential to address unmet medical needs in oncology and inflammatory diseases.

Another area of active research involves the optimization of the synthetic routes for (2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamido-3-hydroxypropanoic acid. Recent advancements in green chemistry have led to the development of more sustainable and efficient methods for its production. For instance, catalytic asymmetric synthesis and flow chemistry techniques have been employed to enhance the scalability and environmental friendliness of the process. These innovations not only reduce the cost of production but also align with the growing demand for sustainable pharmaceutical manufacturing practices.

Looking ahead, the integration of computational modeling and artificial intelligence (AI) in the study of these compounds is expected to accelerate their development. Predictive algorithms can aid in the design of derivatives with improved pharmacokinetic and pharmacodynamic profiles, thereby streamlining the drug discovery pipeline. Furthermore, collaborations between academia and industry are likely to play a pivotal role in translating these research findings into clinically viable therapies.

In conclusion, the ongoing research on (2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamido-3-hydroxypropanoic acid and 2171189-34-5 highlights their significant potential in both synthetic chemistry and therapeutic applications. The continuous exploration of their properties and mechanisms of action will undoubtedly contribute to the advancement of chemical biology and the development of next-generation pharmaceuticals. Future studies should focus on elucidating their full therapeutic potential and optimizing their synthesis for large-scale production.

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